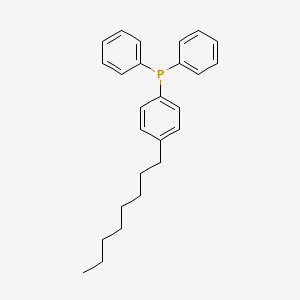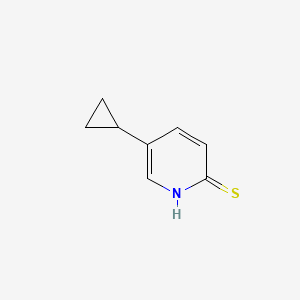
5-iodo-1H-Imidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-iodo-1H-Imidazole-4-carbonitrile: is a heterocyclic compound that features an imidazole ring substituted with an iodine atom at the 5-position and a cyano group at the 4-position. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1H-Imidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yields and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 5-iodo-1H-Imidazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form more complex heterocycles through cyclization reactions.
Common Reagents and Conditions:
Nickel Catalysts: Used in the initial cyclization step.
Aryl Halides: Commonly used as reactants in substitution reactions.
Oxidizing and Reducing Agents: Employed in redox reactions to modify the compound’s oxidation state.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazole derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry: 5-iodo-1H-Imidazole-4-carbonitrile is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: Imidazole derivatives are known for their biological activities, including antibacterial, antifungal, and anticancer properties. This compound may serve as a precursor for the development of new pharmaceuticals targeting various diseases .
Industry: In the industrial sector, imidazole derivatives are used in the production of dyes, agrochemicals, and functional materials. The compound’s versatility makes it valuable for developing new industrial products .
Mécanisme D'action
The mechanism of action of 5-iodo-1H-Imidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being used .
Comparaison Avec Des Composés Similaires
1H-Imidazole-4-carbonitrile: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
5-bromo-1H-Imidazole-4-carbonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.
4,5-dihydro-1H-Imidazole-4-carbonitrile: A reduced form with different chemical and biological characteristics.
Uniqueness: 5-iodo-1H-Imidazole-4-carbonitrile is unique due to the presence of the iodine atom, which enhances its reactivity and allows for the synthesis of a broader range of derivatives. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C4H2IN3 |
|---|---|
Poids moléculaire |
218.98 g/mol |
Nom IUPAC |
5-iodo-1H-imidazole-4-carbonitrile |
InChI |
InChI=1S/C4H2IN3/c5-4-3(1-6)7-2-8-4/h2H,(H,7,8) |
Clé InChI |
FXDZENHLUPCZJG-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(N1)I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)

![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)
![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)


![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)




